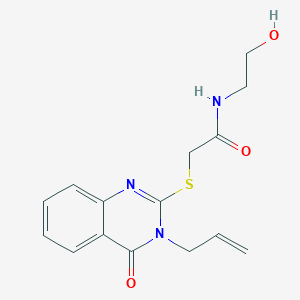![molecular formula C22H24N2O4S B492830 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide CAS No. 690245-18-2](/img/structure/B492830.png)
4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell receptor (BCR) signaling. BTK is a key mediator of B-cell proliferation, differentiation, and survival, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Mécanisme D'action
4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide selectively inhibits BTK by binding to its active site, which prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of BCR signaling. This results in the suppression of B-cell proliferation and survival, and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, its small size and low molecular weight make it an attractive candidate for drug development. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cells. Another area of interest is the investigation of 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide in other types of cancer, such as solid tumors. Additionally, there is ongoing research on the optimization of the pharmacokinetic properties of 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide, such as its solubility and bioavailability, to improve its efficacy in vivo.
Méthodes De Synthèse
The synthesis of 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide involves a multi-step process that starts with the reaction of 4-tert-butylphenylsulfonyl chloride with furan-2-ylmethanol to produce 4-[(4-tert-butylphenyl)sulfonylamino]-furan-2-ylmethanol. This intermediate is then reacted with 4-aminobenzamide in the presence of a coupling agent to yield the final product, 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide.
Applications De Recherche Scientifique
4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells, leading to the regression of tumors.
Propriétés
IUPAC Name |
4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-22(2,3)17-8-12-20(13-9-17)29(26,27)24-18-10-6-16(7-11-18)21(25)23-15-19-5-4-14-28-19/h4-14,24H,15H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCRCAIYYBKWNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B492749.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B492750.png)

![3-amino-4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B492754.png)
![2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B492755.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B492758.png)
![N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B492760.png)
![1-morpholino-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B492761.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B492762.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492764.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B492766.png)
![4-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B492767.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B492768.png)
![N-(4-tert-butylphenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B492770.png)